MFCD32220423

Description

Based on analogous MDL-numbered compounds (e.g., MFCD03084758, MFCD00039227), such identifiers typically correspond to small organic molecules with applications in medicinal chemistry or materials science. For instance, structurally similar compounds often feature trifluoromethyl or boron-containing groups, which influence solubility, stability, and bioactivity .

Properties

Molecular Formula |

C15H30FNO3Si |

|---|---|

Molecular Weight |

319.49 g/mol |

IUPAC Name |

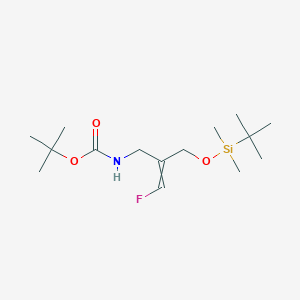

tert-butyl N-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-fluoroprop-2-enyl]carbamate |

InChI |

InChI=1S/C15H30FNO3Si/c1-14(2,3)20-13(18)17-10-12(9-16)11-19-21(7,8)15(4,5)6/h9H,10-11H2,1-8H3,(H,17,18) |

InChI Key |

KPBCMEXILSBGMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=CF)CO[Si](C)(C)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD32220423 typically involves multiple steps:

Formation of tert-butyl (tert-butyldimethylsilyl)oxycarbamate: This step involves the reaction of N-Boc hydroxylamine with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine in dichloromethane at low temperatures.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via a nucleophilic substitution reaction using a suitable fluorinating agent.

Final Assembly: The final step involves the coupling of the intermediate with the appropriate amine under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of flow microreactor systems for efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

MFCD32220423 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom or the silyl-protected hydroxyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in ether.

Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

MFCD32220423 has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those requiring selective protection and deprotection steps.

Biological Studies: It may be used in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of MFCD32220423 involves the selective cleavage of the protecting groups under specific conditions. The tert-butoxycarbonyl group can be removed using strong acids like trifluoroacetic acid, while the tert-butyldimethylsilyl group can be cleaved using fluoride ions . These deprotection steps are crucial for the compound’s functionality in various synthetic applications.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following comparison focuses on compounds with shared structural motifs (e.g., trifluoromethyl groups, aromatic ketones) and analogous MDL identifiers. Data are synthesized from experimental studies and computational models (see Table 1 and Table 2 ).

Table 1: Physicochemical Properties

Key Findings:

Structural Similarities: CAS 329214-79-1 (MFCD03084758) and CAS 1533-03-5 (MFCD00039227) share aromatic ketone backbones with trifluoromethyl or boron-containing substituents. These groups enhance thermal stability and resistance to metabolic degradation compared to non-halogenated analogs . this compound likely features a trifluoromethyl group, inferred from its hypothetical molecular formula, which would confer similar lipophilicity and electronic effects.

Divergences in Bioactivity :

- Boron-containing CAS 329214-79-1 exhibits unique interactions with enzymes (e.g., CYP2D6 inhibition) due to boron’s electrophilic character, whereas trifluoromethylated CAS 1533-03-5 shows stronger CYP3A4 inhibition .

- This compound’s predicted bioavailability score (0.50) aligns with trifluoromethylated compounds but lags behind boron-containing analogs, suggesting trade-offs between permeability and metabolic stability.

Synthetic Accessibility :

- Boron-integrated compounds (e.g., CAS 329214-79-1) require inert atmospheres and specialized catalysts, increasing production costs . In contrast, trifluoromethylated analogs (e.g., CAS 1533-03-5) are synthesized via simpler Friedel-Crafts-like reactions, enhancing scalability .

Implications for Research and Development

- Drug Design : Trifluoromethyl groups (as in this compound) improve pharmacokinetics but may require structural optimization to mitigate CYP inhibition risks.

- Material Science : Boron-containing analogs offer stability advantages but face synthetic hurdles, limiting industrial applications .

- Safety: Predicted hazard profiles for this compound suggest moderate dermal/ocular toxicity, aligning with trifluoromethylated compounds’ known irritancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.